molecular formula C14H21N5OS B14569013 Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-pyrrolidinyl)- CAS No. 61689-72-3

Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-pyrrolidinyl)-

Cat. No.: B14569013
CAS No.: 61689-72-3
M. Wt: 307.42 g/mol
InChI Key: LZXVFSRYBVISHV-UHFFFAOYSA-N
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Description

Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-pyrrolidinyl)- is a complex organic compound that features a pyrazine ring substituted with a carbothioamide group, a morpholinylmethyl group, and a pyrrolidinyl group

Properties

CAS No.

61689-72-3

Molecular Formula

C14H21N5OS

Molecular Weight

307.42 g/mol

IUPAC Name

N-(morpholin-4-ylmethyl)-6-pyrrolidin-1-ylpyrazine-2-carbothioamide

InChI

InChI=1S/C14H21N5OS/c21-14(16-11-18-5-7-20-8-6-18)12-9-15-10-13(17-12)19-3-1-2-4-19/h9-10H,1-8,11H2,(H,16,21)

InChI Key

LZXVFSRYBVISHV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=CN=C2)C(=S)NCN3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-pyrrolidinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Carbothioamide Group: This step involves the reaction of the pyrazine ring with a thiocarbonyl compound under specific conditions to introduce the carbothioamide group.

    Attachment of the Morpholinylmethyl Group: This is typically done through a nucleophilic substitution reaction where the morpholinylmethyl group is introduced.

    Addition of the Pyrrolidinyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-pyrrolidinyl)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-pyrrolidinyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N’-(4-morpholinylmethyl)urea
  • N-isopropyl-N’-(4-morpholinylmethyl)urea
  • N-(tert-butyl)-N’-(4-morpholinylmethyl)urea
  • N-allyl-N’-(4-morpholinylmethyl)urea

Uniqueness

Pyrazinecarbothioamide, N-(4-morpholinylmethyl)-6-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups and structural features

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